(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoicacidhydrochloride
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Overview
Description
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-hydroxybenzaldehyde and (S)-2-amino-3-phenylpropanoic acid.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid to facilitate the reaction.
Reaction Steps: The key steps involve the condensation of 4-fluoro-2-hydroxybenzaldehyde with (S)-2-amino-3-phenylpropanoic acid, followed by purification and crystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of (S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-hydroxyphenylboronic acid
- 4-fluoro-2-hydroxyacetophenone
- 4-fluorophenylboronic acid
Uniqueness
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups, which contribute to its diverse reactivity and functionality
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(8(12)4-6)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
YGVCTROPJHABRS-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CC(C(=O)O)N |
Origin of Product |
United States |
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